molecular formula C18H20N3NaO3S B190233 Dexrabeprazole sodium CAS No. 171440-18-9

Dexrabeprazole sodium

Katalognummer B190233
CAS-Nummer: 171440-18-9
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: KRCQSTCYZUOBHN-VQIWEWKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Floating Microspheres for Peptic Ulcer Treatment

Dexrabeprazole sodium (DEX) is effectively used in treating gastroesophageal reflux disease by inhibiting gastric acid secretion as a proton pump inhibitor. A notable advancement is the development of floating drug delivery systems using DEX. These floating microspheres enhance the absorption and bioavailability of DEX by retaining it in the stomach for extended periods. The study by Sahu & Jain (2022) highlighted that floating microspheres prepared using polymers like ethyl cellulose and hydroxypropyl methyl cellulose showed improved oral bioavailability and patient compliance.

Rapid, Sensitive Analytical Methods

Khadangale, Dhalape, and Pinjari (2018) developed a rapid and sensitive reverse phase ultra-performance liquid chromatographic (RP-UPLC) method for determining impurities in DEX. This method, validated following ICH guidelines, significantly reduced the run time compared to previous methods, and proved to be linear, accurate, and precise for impurity analysis in DEX (Khadangale, Dhalape, & Pinjari, 2018).

Efficacy in Gastroesophageal Reflux Disease (GERD)

DEX has been found to have a remarkable protective effect on reflux esophagitis models in rats. Research by Qiao-qia (2015) showed that DEX significantly reduced the esophagitis index, volume of gastric juice, and activity of pepsin in treated rats, suggesting its potential in treating reflux esophagitis (Qiao-qia, 2015).

Comparative Efficacy Studies

Multiple studies have compared the efficacy of DEX with other proton pump inhibitors. For instance, Pai & Pai (2007) found that dexrabeprazole 10 mg was more effective than rabeprazole 20 mg in treating GERD, with earlier symptom improvement and higher improvement/healing of esophagitis (Pai & Pai, 2007). Similar findings were echoed in other comparative studies, reinforcing the effectiveness of DEX in acid peptic disorders.

Pharmacokinetics and Stability Analysis

Studies have also focused on the pharmacokinetics and stability of DEX. For example, Chitlange, Mulla, Pawbake, & Wankhede (2010) developed a stability-indicating thin layer chromatographic method for the determination of DEX in pharmaceutical dosage forms, confirming its stability and efficacy (Chitlange, Mulla, Pawbake, & Wankhede, 2010).

Enantiomeric Separation and Quantitative Determination

A chiral LC method was validated for the enantiomeric separation of dexrabeprazole, demonstrating its suitability for quantitative determination in bulk drug substance. This method by Patil, Rane, Yeole, Sangshetti, & Shinde (2011) highlighted the importance of accurate enantiomeric analysis in ensuring the quality of DEX (Patil, Rane, Yeole, Sangshetti, & Shinde, 2011).

Zukünftige Richtungen

As of now, Dexrabeprazole is indicated in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers2. However, further research and clinical trials may uncover additional uses and benefits of this medication. It’s important to note that long-term use of Dexrabeprazole can cause weak bones and a deficiency of minerals such as magnesium3. Therefore, future research may also focus on mitigating these potential side effects.


Eigenschaften

IUPAC Name

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexrabeprazole sodium

CAS RN

171440-18-9
Record name Dexrabeprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXRABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexrabeprazole sodium
Reactant of Route 2
Reactant of Route 2
Dexrabeprazole sodium
Reactant of Route 3
Reactant of Route 3
Dexrabeprazole sodium
Reactant of Route 4
Dexrabeprazole sodium
Reactant of Route 5
Dexrabeprazole sodium
Reactant of Route 6
Dexrabeprazole sodium

Citations

For This Compound
41
Citations
S KHADANGALE, V DHALAPE… - Oriental Journal of …, 2018 - pdfs.semanticscholar.org
Dexrabeprazole sodium (DEX• Na) is an active pharmaceutical ingredient and used as proton pump inhibitor. A reverse phase (RP) ultra-performance liquid chromatographic (UPLC) …
Number of citations: 4 pdfs.semanticscholar.org
TJ Lee, D Kim, JC Kim, SW Ro, DH Na - Journal of Pharmaceutical …, 2023 - Springer
… The HPLC analysis of dexrabeprazole sodium in the samples was performed using the Agilent 1260 Infinity HPLC system (Agilent Technologies, Santa Clara, CA, USA). The sample …
Number of citations: 4 link.springer.com
SY KESKİN, EN ŞENTÜRK… - Sakarya University Journal …, 2021 - dergipark.org.tr
… [8] determined impurities in dexrabeprazole sodium with an … for the determination of dexrabeprazole sodium. Chitlange et … In this study, dexrabeprazole sodium was determined in …
Number of citations: 3 dergipark.org.tr
R Sahu, S Jain - Journal of Drug Delivery and Therapeutics, 2022 - jddtonline.info
… Dexrabeprazole sodium was generously supplied as a gift samples by Bioplus Life Science, … Shape and surface characteristic of Dexrabeprazole sodium microspheres examine by …
Number of citations: 1 www.jddtonline.info
C Zhang, H Luo, Q Jiang, G LI, G GU… - Journal of China …, 2018 - pesquisa.bvsalud.org
… the synthetic process of dexrabeprazole sodium,enhance quality and … Dexrabeprazole sodium was obtained by the reaction of … The structure of dexrabeprazole sodium was confirmed by …
Number of citations: 1 pesquisa.bvsalud.org
PS Shedpure, PA Patel, SD Sawant… - Research Journal of …, 2011 - indianjournals.com
… Dexrabeprazole sodium (DEX) and Domperidone maleate (DOM) in combined dosage form has been developed. Dexrabeprazole sodium … for determination of Dexrabeprazole sodium (…
Number of citations: 2 www.indianjournals.com
KK Kashyap, A Bharadwaj - apjonline.in
… This is due to the permeation characteristics of HPMC that could facilitate the diffusion of part of entrapped drug to surrounding medium during preparation of Dexrabeprazole sodium …
Number of citations: 3 www.apjonline.in
LIU Cui-ling, DAI Xiao-li, MA Yu-kui, SUN Rong - Chinese Journal of …, 2017
Number of citations: 0
PS Shedpure, MN Dole, SD Sawant, PA Patel - Int. J. Pharm. Tech, 2011
Number of citations: 3
LIU Cui-ling, DAI Xiao-li, MA Yu-kui, SUN Rong - Chinese Journal of …, 2017
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.